[(5-Bromopyridin-2-yl)methyl](methyl)[(piperidin-4-yl)methyl]amine
Description
The compound (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine (CAS: 1340054-24-1) is a brominated pyridine derivative with a molecular formula of C₁₃H₂₀BrN₃ and a molecular weight of 298.23 . Its structure features a 5-bromopyridine core linked to a methyl group and a piperidin-4-ylmethylamine moiety.
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methyl-1-piperidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3/c1-17(9-11-4-6-15-7-5-11)10-13-3-2-12(14)8-16-13/h2-3,8,11,15H,4-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOVTLQQSABRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromopyridine.
Formation of the Methylamine Bridge: The brominated pyridine is then reacted with a methylamine derivative under suitable conditions to form the [(5-Bromopyridin-2-yl)methyl]amine intermediate.
Coupling with Piperidine: Finally, the intermediate is coupled with piperidine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
(5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-5-(piperidin-4-yl)pyridine (CAS: 1159814-58-0)
- Structure : A pyridine ring with bromine at position 2 and a piperidine ring at position 3.
- Key Differences: Substituent Position: Bromine at position 2 instead of 5, altering electronic effects and steric interactions.
- Synthetic Relevance : Likely synthesized via direct coupling of piperidine to bromopyridine, contrasting with the multi-step alkylation required for the target compound .
2-(5-Bromopyrimidin-2-yl)ethylamine (CAS: 1216240-73-1)
- Structure : A pyrimidine ring with bromine at position 5 and an ethylmethylamine chain.
- Key Differences :
- Core Heterocycle : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (single nitrogen), influencing electron distribution and binding affinity.
- Substituents : Ethylmethylamine chain may confer different pharmacokinetic properties compared to the piperidinylmethyl group.
- Biological Implications : Pyrimidine derivatives are often used in antiviral or anticancer agents, suggesting divergent applications from the target compound .
1-(5-Bromopyridin-3-ylsulfonyl)-N,N-diethylpiperidin-4-amine (CAS: 1306711-74-9)
- Structure : A sulfonyl-linked bromopyridine and piperidine with diethylamine substituents.
- Substituent Effects: Diethylamine groups enhance lipophilicity, which may affect blood-brain barrier penetration compared to the methyl-piperidine motif .
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
- Structure: Pyridine with an aminomethyl-piperazine group.
- Key Differences: Heterocycle: Piperazine (two nitrogen atoms) vs.
Structural and Pharmacological Analysis
Electronic and Steric Effects
- Bromine Position : Bromine at position 5 in the target compound creates a distinct electron-withdrawing environment compared to bromine at position 2 (CAS: 1159814-58-0) or pyrimidine derivatives (CAS: 1216240-73-1). This affects π-π stacking and dipole interactions in receptor binding .
- Piperidine vs. Piperazine : Piperidine’s single nitrogen offers less basicity than piperazine, influencing solubility and ionization at physiological pH .
Data Table: Comparative Analysis
| Compound Name (CAS) | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound (1340054-24-1) | 5-Bromopyridine | Piperidinylmethyl, methyl | 298.23 | Halogen bonding, moderate lipophilicity |
| 2-Bromo-5-(piperidin-4-yl)pyridine | Pyridine | Piperidine | 257.15 | Lower polarity, simplified synthesis |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | Pyrimidine | Ethylmethylamine | 231.08 | Higher electron deficiency |
| 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | Pyridine | Ethylpiperazine | 235.33 | Increased basicity |
Biological Activity
(5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a brominated pyridine moiety linked to a piperidine ring, which enhances its reactivity and interaction with biological targets.
- IUPAC Name : N-[(5-bromopyridin-2-yl)methyl]-N-methyl-1-piperidin-4-ylmethanamine
- Molecular Formula : C13H20BrN3
- Molecular Weight : 298.228 g/mol
- CAS Number : 1989398-04-0
The biological activity of (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring enhances its electrophilic character, allowing for potential nucleophilic attacks by biological molecules. Additionally, the piperidine ring can form hydrogen bonds, contributing to the compound's binding affinity with target proteins.
Biological Activity
Research indicates that compounds containing brominated pyridine structures often exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds can possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
- Neuropharmacological Effects : The piperidine component suggests potential applications in treating neurological disorders, as piperidine derivatives are known to interact with neurotransmitter systems.
- Anticancer Properties : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial properties of (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine against various bacterial strains. The results indicated that the compound exhibited moderate activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Study 2: Neuropharmacological Evaluation
In another study focusing on neuropharmacological effects, (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine was tested for its ability to modulate dopamine receptors in vitro. The findings suggested that the compound acted as a partial agonist at D2 receptors, indicating potential use in treating disorders like schizophrenia.
Comparison with Similar Compounds
To better understand the uniqueness of (5-Bromopyridin-2-yl)methyl[(piperidin-4-yl)methyl]amine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| (5-Methylpyridin-2-yl)methanamine | C7H10N2 | 0.83 | Lacks bromination, different biological profile |
| (4-Methylpyridin-2-yl)methanamine | C7H10N2 | 0.83 | Different substitution pattern on pyridine |
| N-(Pyridin-2-ylmethyl)ethanamine | C9H12N2 | 1.00 | Similar nitrogen functionality but without bromine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
